heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate
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Overview
Description
Heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate is a complex organic compound It belongs to the class of quinolines and is characterized by the presence of multiple functional groups, including chloro, fluoro, and oxyacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate involves multiple steps. The starting materials typically include quinoline derivatives, which are subjected to chlorination to introduce the chloro group at the 5-position. The oxyacetate group is then introduced through an esterification reaction with heptan-2-ol. The synthesis of [(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate involves the reaction of propanoic acid derivatives with fluoropyridine and phenoxy compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s structure allows it to bind to specific receptors or active sites, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cloquintocet-mexyl: A similar compound with herbicidal properties.
Fluoroquinolines: Compounds with similar quinoline structures and fluorine substitutions.
Uniqueness
Heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
126129-92-8 |
---|---|
Molecular Formula |
C38H39Cl2FN2O9 |
Molecular Weight |
757.6 g/mol |
IUPAC Name |
heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C20H17ClFNO6.C18H22ClNO3/c1-4-9-26-19(24)12(2)28-20(25)13(3)27-15-5-7-16(8-6-15)29-18-17(22)10-14(21)11-23-18;1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h1,5-8,10-13H,9H2,2-3H3;6,8-11,13H,3-5,7,12H2,1-2H3/t12-,13-;/m1./s1 |
InChI Key |
KMDGLQWETKUROI-OJERSXHUSA-N |
Isomeric SMILES |
CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2.C[C@H](C(=O)O[C@H](C)C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F |
Canonical SMILES |
CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2.CC(C(=O)OC(C)C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F |
Origin of Product |
United States |
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